
2-Chlorobenzenesulphinic acid
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Description
2-Chlorobenzenesulphinic acid is a useful research compound. Its molecular formula is C6H5ClO2S and its molecular weight is 176.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
2-Chlorobenzenesulfonic acid, with the chemical formula C6H5ClO3S, features a sulfonic acid group attached to a chlorinated benzene ring. This structure imparts unique reactivity that facilitates its use in various chemical transformations.
Scientific Research Applications
- Synthesis of Sulfonated Compounds :
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Polymer Production :
- It plays a crucial role in producing polymers such as polyarylene ether sulfones. These polymers are derived from 4,4'-dichlorodiphenyl sulfone, which can be synthesized from 2-chlorobenzenesulfonic acid . The resulting materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications.
- Antiepileptic Research :
Industrial Applications
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Chemical Intermediate :
- In industrial settings, 2-chlorobenzenesulfonic acid serves as an important intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals. Its ability to introduce sulfonate groups into organic molecules enhances solubility and reactivity.
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Surfactants and Detergents :
- The compound is also used in the formulation of surfactants and detergents due to its ability to reduce surface tension and improve wetting properties. This application is critical in various cleaning products and industrial formulations.
Case Study 1: Synthesis of Polyarylene Ether Sulfones
A collaborative research project demonstrated the conversion of 2-chlorobenzenesulfonic acid into polyarylene ether sulfones through polymerization reactions. The study highlighted the efficiency of using this compound as a monomer, resulting in materials with superior thermal and mechanical properties suitable for aerospace and automotive industries.
Case Study 2: Anticonvulsant Activity
In a controlled study assessing the anticonvulsant activity of various benzene sulfonic acid derivatives, compounds derived from 2-chlorobenzenesulfonic acid exhibited significant efficacy in reducing seizure frequency in animal models. This research underscores the potential for developing new antiepileptic drugs based on this compound's derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chlorobenzenesulphinic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination of benzene derivatives. For example, intermediates like 2-chloro-4-sulfobenzoic acid are reacted with thionyl chloride (SOCl₂) under reflux with catalysts such as dimethylformamide (DMF) . Purity validation requires spectroscopic techniques: nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight verification . A stepwise protocol includes quenching unreacted reagents and using column chromatography for isolation.
Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via high-performance liquid chromatography (HPLC). For thermal stability, thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can detect decomposition points. Comparative data from structurally related compounds (e.g., 2-Chlorobenzenesulfonyl chloride, bp 150–152°C at 12 mmHg ) suggest similar sensitivity to hydrolysis, necessitating anhydrous storage conditions.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR identify aromatic proton environments and sulfinic acid group positions.
- IR : Peaks near 1040 cm⁻¹ (S=O stretching) and 680 cm⁻¹ (C-Cl) confirm functional groups .
- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
Advanced Research Questions
Q. How can mechanistic studies resolve ambiguities in the sulfonation/chlorination steps during synthesis?
- Methodological Answer : Isotopic labeling (e.g., 34S or 37Cl) combined with kinetic studies can track reaction pathways. For example, monitoring intermediates via time-resolved NMR or in-situ IR spectroscopy clarifies whether chlorination precedes sulfonation or vice versa. Computational modeling (DFT calculations) predicts transition states and energy barriers, validating experimental observations .
Q. What analytical challenges arise in detecting trace impurities or by-products, and how can they be mitigated?
- Methodological Answer : By-products like sulfonic acid derivatives or dimerized species require advanced separation techniques (e.g., UPLC coupled with high-resolution MS). Limit of detection (LOD) can be improved using derivatization agents (e.g., dansyl chloride) to enhance UV/fluorescence signals. Contradictory data in literature may stem from inconsistent quenching protocols or solvent polarity effects during analysis .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distributions to predict nucleophilic/electrophilic sites. For instance, Fukui indices identify regions prone to electrophilic attack, guiding experimental design for coupling reactions. Comparative studies with analogs (e.g., 4-Chlorobenzeneacetyl chloride ) validate computational predictions.
Q. How should researchers address contradictory data on the compound’s reactivity in oxidation-reduction reactions?
- Methodological Answer : Systematic variable testing (e.g., varying oxidants like H₂O₂ vs. KMnO₄) under controlled conditions (pH, solvent polarity) isolates contributing factors. Redox potentials measured via cyclic voltammetry provide quantitative benchmarks. Meta-analysis of existing literature must account for methodological differences in reagent purity or reaction stoichiometry .
Properties
Molecular Formula |
C6H5ClO2S |
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Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-chlorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
VDLWSAISTMYDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)O)Cl |
Origin of Product |
United States |
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